molecular formula C20H21NOS B11763412 4-[4-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde

4-[4-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde

Cat. No.: B11763412
M. Wt: 323.5 g/mol
InChI Key: ULSYKQMKLQFDRJ-UHFFFAOYSA-N
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Description

4-[4-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde is an organic compound that features a piperidine ring attached to a benzoyl group, which is further connected to a thiobenzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde typically involves a multi-step process. One common method starts with the reaction of piperidine with 4-(bromomethyl)benzaldehyde to form 4-(Piperidin-1-ylmethyl)benzaldehyde . This intermediate is then subjected to further reactions to introduce the benzoyl and thiobenzaldehyde groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, scaled up for larger production volumes. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: 4-[4-(Piperidin-1-ylmethyl)benzoyl]thiobenzoic acid.

    Reduction: 4-[4-(Piperidin-1-ylmethyl)benzoyl]thiobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[4-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The piperidine ring can form strong interactions with biological molecules, while the benzoyl and thiobenzaldehyde groups can participate in various chemical reactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde is unique due to the combination of its piperidine ring, benzoyl group, and thiobenzaldehyde moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler piperidine derivatives .

Properties

Molecular Formula

C20H21NOS

Molecular Weight

323.5 g/mol

IUPAC Name

4-[4-(piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde

InChI

InChI=1S/C20H21NOS/c22-20(19-10-6-17(15-23)7-11-19)18-8-4-16(5-9-18)14-21-12-2-1-3-13-21/h4-11,15H,1-3,12-14H2

InChI Key

ULSYKQMKLQFDRJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C=S

Origin of Product

United States

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